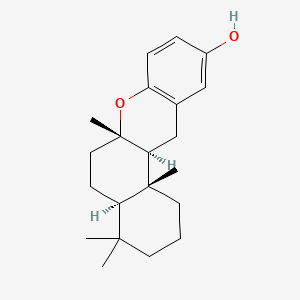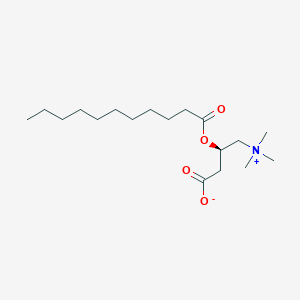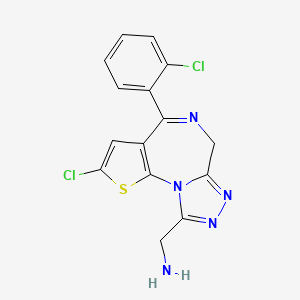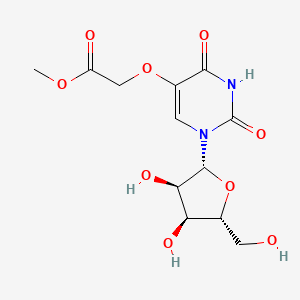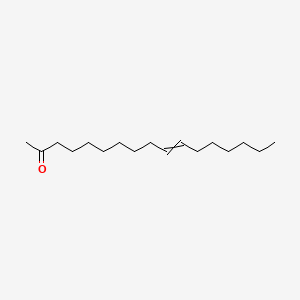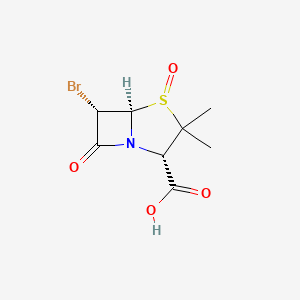
6-Bromopenicillanic acid S-sulfoxide
Descripción general
Descripción
6-Bromopenicillanic acid S-sulfoxide is a chemical compound that belongs to the penicillin family. It is a derivative of penicillin and has been used in scientific research for many years. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 6-Bromopenicillanic acid S-sulfoxide can be achieved through the oxidation of 6-Bromopenicillanic acid with a suitable oxidizing agent.
Starting Materials
6-Bromopenicillanic acid, Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)
Reaction
Dissolve 6-Bromopenicillanic acid in a suitable solvent (e.g. methanol, ethanol), Add the oxidizing agent slowly to the reaction mixture while stirring at a suitable temperature (e.g. room temperature, 0-5°C), Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours), Quench the reaction by adding a suitable reducing agent (e.g. sodium sulfite, sodium thiosulfate), Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate, dichloromethane), Purify the product by recrystallization or chromatography (e.g. silica gel column chromatography)
Mecanismo De Acción
The mechanism of action of 6-Bromopenicillanic acid S-sulfoxide is similar to that of other penicillin derivatives. It inhibits the synthesis of the bacterial cell wall by binding to the penicillin-binding proteins (PBPs) present in the bacterial cell membrane. This leads to the disruption of the bacterial cell wall, which ultimately results in the death of the bacteria.
Efectos Bioquímicos Y Fisiológicos
6-Bromopenicillanic acid S-sulfoxide has been found to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It is also effective against some antibiotic-resistant strains of bacteria. This compound has low toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Bromopenicillanic acid S-sulfoxide in lab experiments are its high yield, low toxicity, and potent antibacterial activity. The limitations of using this compound are that it is expensive and not readily available in the market.
Direcciones Futuras
For the use of this compound in scientific research include the synthesis of new penicillin derivatives and the investigation of its mechanism of action.
Aplicaciones Científicas De Investigación
6-Bromopenicillanic acid S-sulfoxide has been used in scientific research for many years. It is used as a starting material for the synthesis of various penicillin derivatives. This compound has also been used as a probe to study the mechanism of action of penicillin and its derivatives. It has been found that the S-sulfoxide group in 6-Bromopenicillanic acid S-sulfoxide plays an important role in the antibacterial activity of penicillin.
Propiedades
IUPAC Name |
(2S,5R,6S)-6-bromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)15(8)14/h3-4,6H,1-2H3,(H,12,13)/t3-,4-,6+,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXWCZHUJOCCBY-AMVCQHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1=O)[C@H](C2=O)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000677 | |
| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopenicillanic acid S-sulfoxide | |
CAS RN |
79703-02-9 | |
| Record name | 6-Bromopenicillanic acid S-sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




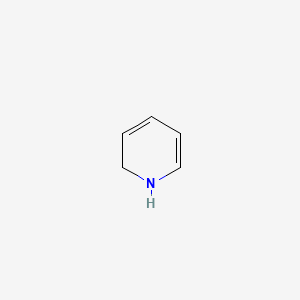

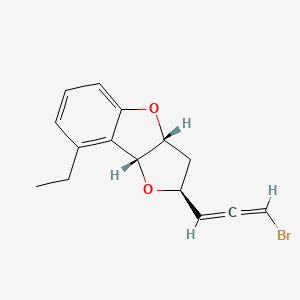
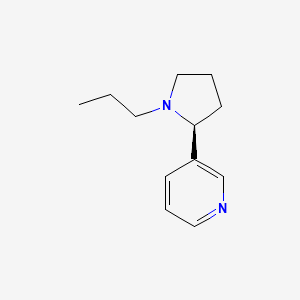
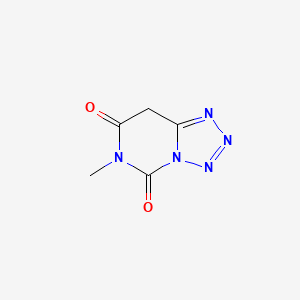
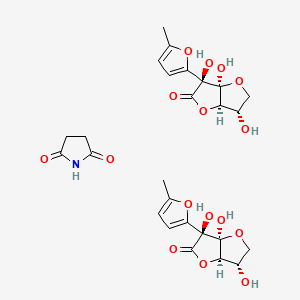
![S-[2-[2-[(2-benzoylsulfanylacetyl)amino]ethylamino]-2-oxoethyl] benzenecarbothioate](/img/structure/B1217478.png)
